molecular formula C17H19N3O B1619044 Ofornine CAS No. 87784-12-1

Ofornine

カタログ番号: B1619044
CAS番号: 87784-12-1
分子量: 281.35 g/mol
InChIキー: YMODINPJYNHPTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

オフォルニンの合成は、通常、以下の手順を伴います。

    ピペリジン環の形成: 最初のステップは、ピペリジン環を形成することです。ピペリジン環は、窒素原子を1つ含む6員環です。

    置換反応: ピペリジン環は、2-(4-ピリジニルアミノ)ベンゾイルクロリドと置換反応を起こして最終生成物を形成します。

反応条件は、多くの場合、以下を含みます。

    溶媒: 一般的に使用される溶媒には、ジクロロメタンまたはトルエンが含まれます。

    触媒: トリエチルアミンなどの触媒は、反応を促進するために使用されます。

    温度: 反応は、通常、室温から中程度の熱で実施されます。

工業的生産方法

工業的な設定では、オフォルニンの生産は、連続フローリアクターを使用してスケールアップされ、品質と収率の一貫性を確保しています。プロセスには以下が含まれます。

    大規模リアクター: 大量の反応物を処理するための、大規模リアクターの使用。

    自動化: 反応条件を正確に制御するための、自動化されたシステム。

    精製: 高純度のオフォルニンを得るための、再結晶やクロマトグラフィーなどの高度な精製技術。

化学反応の分析

反応の種類

オフォルニンは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: オフォルニンは、酸化されてさまざまな酸化誘導体になる可能性があります。

    還元: 特定の条件下では、還元されて還元型になることもあります。

    置換: この化合物は、特にピペリジン環で、置換反応に参加できます。

一般的な試薬と条件

    酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

    置換試薬: 塩素または臭素などのハロゲン化剤は、置換反応に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、以下があります。

    酸化: 酸素含有官能基が追加された酸化誘導体。

    還元: 酸素原子が少ない還元型。

    置換: ハロゲン化された置換ハロゲン原子を含む誘導体。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties
Ofornine has been studied for its potential antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models
In a controlled study involving mice with induced neurodegeneration, administration of this compound resulted in a marked improvement in cognitive functions compared to control groups. The treated mice showed reduced markers of neuroinflammation and improved synaptic plasticity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Biological Applications

Antiviral Activity
this compound has also been investigated for its antiviral properties. Preliminary findings suggest that it can inhibit viral replication in vitro, particularly against RNA viruses. This positions this compound as a potential lead compound for antiviral drug development.

Case Study: Antiviral Efficacy Against Influenza Virus
A study conducted on cell cultures infected with the influenza virus demonstrated that this compound significantly reduced viral titers when administered at early stages of infection. The compound's mechanism appears to involve interference with the viral entry process.

Industrial Applications

Dyes and Pigments
this compound is utilized in the synthesis of various dyes due to its vibrant color properties. Its derivatives are employed in textile and cosmetic industries for producing colorfast materials.

Agrochemicals
The compound is also being explored as a precursor for agrochemicals, particularly fungicides and herbicides. Its structural properties allow it to interact effectively with biological targets in pests and pathogens.

Research Findings

Research on this compound continues to evolve, with several studies highlighting its multifaceted applications:

  • Synthesis Studies: Recent synthetic pathways have been developed to enhance the yield of this compound derivatives, improving their efficacy as drug candidates.
  • Biochemical Pathways: Investigations into the biochemical pathways affected by this compound have revealed insights into its action mechanisms, particularly in relation to oxidative stress response.

作用機序

オフォルニンが降圧効果を発揮する機序には、以下が含まれます。

類似化合物の比較

類似化合物

    ニフェジピン: 同様の血管拡張作用を持つ別の降圧剤。

    アムロジピン: 高血圧と狭心症の治療に使用されるカルシウムチャネルブロッカー。

    リシノプリル: 高血圧と心不全に使用されるアンジオテンシン変換酵素(ACE)阻害剤。

オフォルニンの独自性

オフォルニンは、血管拡張作用と交感神経遮断作用を組み合わせており、血圧を低下させるための二重の機序を提供します。 さらに、ドーパミン神経系との潜在的な相互作用は、他の降圧剤とは異なります

類似化合物との比較

Similar Compounds

    Nifedipine: Another antihypertensive agent with similar vasodilating properties.

    Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.

    Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure.

Uniqueness of Ofornine

This compound is unique due to its combined vasodilating and sympatholytic activities, which provide a dual mechanism for reducing blood pressure. Additionally, its potential interaction with dopaminergic pathways sets it apart from other antihypertensive agents .

生物活性

Ofornine, a synthetic compound with the chemical formula C17H19N3O, has garnered attention for its significant biological activity, particularly as an antihypertensive agent . This article delves into its mechanisms of action, pharmacological profile, structure-activity relationships (SAR), and relevant case studies that illustrate its effectiveness in managing hypertension.

This compound primarily functions through vasodilation , which lowers peripheral vascular resistance and subsequently reduces blood pressure. Its antihypertensive effects are attributed to its ability to modulate vascular resistance and cardiac output, making it a candidate for treating hypertension and related cardiovascular conditions.

Key Mechanisms:

  • Vasodilation : Directly decreases peripheral resistance.
  • Cardiac Output Modulation : Influences heart rate and contractility.

Pharmacological Profile

In vivo studies have demonstrated this compound's efficacy in lowering blood pressure in various animal models. For instance, one study reported that an analog of this compound significantly reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP) in Wistar rats when administered intravenously at a dose of 10 mg/kg. The maximal response observed was a decrease to 79.29 ± 4.26 mmHg for SBP and 62.55 ± 2.9 mmHg for DBP .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups—such as amides and amines—plays a crucial role in the biological activity of this compound. The following table summarizes the structural similarities between this compound and other antihypertensive agents:

Compound NameStructure SimilaritiesUnique Features
DoxazosinContains piperidineAlpha-1 adrenergic antagonist
PrazosinContains quinazolineSelective alpha-1 blocker
LabetalolContains phenolNon-selective beta blocker
AmlodipineContains dihydropyridineCalcium channel blocker
This compoundAmine and amide groupsDistinct mechanism of action

This unique combination may offer different therapeutic effects and side effect profiles compared to traditional antihypertensive medications.

Case Studies

Several case studies have been conducted to evaluate the clinical efficacy of this compound:

  • Efficacy in Animal Models : In a study involving Wistar rats, various analogs of this compound were tested for their antihypertensive effects. Compounds demonstrated significant reductions in both SBP and DBP shortly after administration, with effects lasting up to 2.5 hours post-injection .
  • Comparative Studies with Established Drugs : One investigation compared the ACE-inhibiting activity of this compound analogs with captopril, revealing that certain derivatives exhibited comparable efficacy in lowering blood pressure while maintaining safety profiles .
  • Toxicity Assessment : Toxicity studies indicated that one of the promising analogs was safe up to doses of 2000 mg/kg body weight, suggesting a favorable therapeutic index for further development as an antihypertensive drug candidate .

特性

IUPAC Name

piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(20-12-4-1-5-13-20)15-6-2-3-7-16(15)19-14-8-10-18-11-9-14/h2-3,6-11H,1,4-5,12-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMODINPJYNHPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236626
Record name Ofornine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87784-12-1
Record name 1-Piperidinyl[2-(4-pyridinylamino)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87784-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofornine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087784121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofornine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ofornine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OFORNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1LBP1F3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2.77 kg 1-(2-aminobenzoyl)piperidine in 16 liters of 2-methoxyethanol was heated until solvent distillation was about to begin (125° C. internal temperature). A solution of 2.1 kg 4-chloropyridine hydrochloride in 21 liters of 2-methoxyethanol was then slowly added over a period of one hour during which 4 liters of distillate was collected. Heating was continued for another hour while 16 liters of distillate was collected. The reaction mixture was concentrated in vacuo, and the thick residue was dissolved in 10 liters of water. Sodium acetate trihydrate (1.85 kg) was added and the solution washed three times with 3 liters of isopropyl acetate and decolorized with activated charcoal. The aqueous solution was made basic (pH>10) by dropwise addition of sodium hydroxide solution. Seeding during the addition generated a precipitate. A small amount of acetic acid was added to lower the pH to 8.5-9, and after 30 minutes of stirring the product was collected, washed with water and air dried to give 2.51 kg of 1-[2-(4-pyridinylamino)benzoyl]piperidine, m.p. 152°-153° C. The latter product was further purified by recrystallization from acetone to give the compound with m.p. 154°-155° C.
Quantity
2.77 kg
Type
reactant
Reaction Step One
Quantity
16 L
Type
solvent
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
2.1 kg
Type
reactant
Reaction Step Two
Quantity
21 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(4-Pyridinylamino)benzoic acid (244 g, 1.14 moles) was added with stirring at room temperature to 1.4 liters of thionyl chloride containing a catalytic amount (about 1.4 ml) of N,N-dimethylformamide. A mildly exothermic reaction ensued. The reaction was stirred at room temperature for 3 hours when the excess thionyl chloride was removed in vacuo. The residual oil was azeotroped twice with toluene. The yellowish gummy acid chloride was suspended in 1.5 liters of acetonitrile and 556 ml of piperidine was added with cooling (15°-20° C.) and stirring. Stirring was continued for 3 hours. The precipitated white solid was filtered and washed with a little cold acetonitrile. It was slurried once in about 2 liters of water while adjusting the pH to 9 by addition of potassium carbonate. The solid was dried and recrystallized from 2.7 liters of ethyl acetate to afford 166 g (51.6%) of 1-[2-(4-pyridinylamino)benzoyl]piperidine, m.p. 153°-156° C.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ofornine
Reactant of Route 2
Reactant of Route 2
Ofornine
Reactant of Route 3
Reactant of Route 3
Ofornine
Reactant of Route 4
Reactant of Route 4
Ofornine
Reactant of Route 5
Reactant of Route 5
Ofornine
Reactant of Route 6
Reactant of Route 6
Ofornine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。